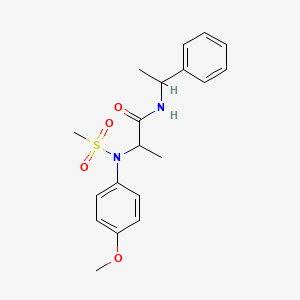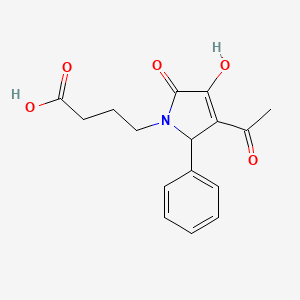![molecular formula C16H28ClNO2 B6019767 1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6019767.png)
1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride, also known as RTI-126, is a synthetic compound that belongs to the class of phenyltropane derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has also been used as a research tool to study the dopamine system and its role in these disorders.
Mechanism of Action
1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the therapeutic effects of this compound in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily due to its action on the dopamine system. It has been shown to increase dopamine levels in the brain, which can lead to improved motor function, attention, and mood. However, prolonged use of this compound can lead to tolerance and dependence, which can be problematic for its use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in neurological disorders. However, the limitations of using this compound include its potential for abuse and dependence, as well as the need for careful dosing and monitoring to avoid adverse effects.
Future Directions
There are several future directions for the use of 1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride in scientific research. One area of interest is its potential for the treatment of addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is its use as a research tool to study the role of the dopamine system in other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to better understand the long-term effects of this compound use and its potential for abuse and dependence.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action involves blocking the reuptake of dopamine, leading to increased dopamine levels in the brain. While it has several advantages as a research tool, careful dosing and monitoring are necessary to avoid adverse effects. There are several future directions for the use of this compound in scientific research, including its potential for the treatment of addiction and its use as a research tool to study the dopamine system in other neurological disorders.
Synthesis Methods
The synthesis of 1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the condensation of 1-cyclohexene-1-carboxylic acid with ethynylmagnesium bromide, followed by the reduction of the resulting alkyne with lithium aluminum hydride. The resulting alcohol is then reacted with piperidine and propylene oxide to give this compound as a hydrochloride salt.
properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(9-5-3-6-10-16)19-14-15(18)13-17-11-7-4-8-12-17;/h1,15,18H,3-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVSRJHPLTIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-{[(2-hydroxy-3-phenoxypropyl)amino]methyl}cyclopentyl)-1,2-benzenediol hydrobromide](/img/structure/B6019692.png)
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6019707.png)
![2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6019708.png)


![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate](/img/structure/B6019755.png)
![5-(dimethylamino)-2-(2-{3-[(2-methylphenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-3(2H)-pyridazinone](/img/structure/B6019776.png)
